![molecular formula C28H31N5O B3018276 1-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 385395-36-8](/img/structure/B3018276.png)
1-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C28H31N5O and its molecular weight is 453.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antifungal Activity
- Antifungal Applications : This compound is part of a class of compounds synthesized for their potential antifungal activities. Specifically, its derivatives have been tested against fungi like Sclerotinia sclerotiorum and Botrytis cinerea, showing promising results in some cases (Qing Jin et al., 2015).
Synthesis for Biochemical Studies
- Biochemical Research Tools : Derivatives of this compound have been synthesized and labeled with carbon-13 and carbon-14. This process is essential for conducting drug metabolism, pharmacokinetics, and other biochemical studies, especially in the context of developing treatments for conditions like type-2 diabetes (B. Latli et al., 2017).
H1-Antihistaminic Agents
- Potential in Allergy Treatment : Some derivatives have been evaluated as H1-antihistaminic agents. Certain derivatives exhibited potent antihistaminic activity, suggesting their potential use in allergy treatment (R. Iemura et al., 1986).
Synthesis and Antimicrobial Activities
- Antimicrobial Properties : Some derivatives of this compound have been synthesized and screened for their antimicrobial activities. They have shown good or moderate activities against various microorganisms, indicating their potential in antimicrobial applications (H. Bektaş et al., 2010).
Synthesis for Anticancer Research
- Role in Cancer Research : Derivatives of this compound have been synthesized and evaluated for their biological activities, particularly against cancer cell lines. Some derivatives showed better anti-proliferative activities than certain established drugs, pointing towards their potential in cancer treatment (I. Parveen et al., 2017).
DNA Binding Studies
- DNA Interaction Studies : This compound is part of a family of drugs known for binding to the minor groove of double-stranded B-DNA. Such interactions are crucial for understanding DNA sequence recognition and binding, making these compounds important in genetic research (U. Issar & R. Kakkar, 2013).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is currently unknown. The compound’s structure suggests it may interact with a variety of biological targets. For instance, compounds with a piperazine moiety have been reported to interact with various receptors . .
Mode of Action
The piperazine moiety could potentially form hydrogen bonds with its target, while the benzimidazole and pyridine rings could engage in π-π stacking interactions with aromatic residues in the target protein .
Biochemical Pathways
Without specific experimental data, it’s difficult to determine the exact biochemical pathways this compound affects. For instance, some piperazine derivatives have been reported to inhibit the activity of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair .
Propiedades
IUPAC Name |
1-[4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O/c1-3-6-22-19-27(33-26-8-5-4-7-25(26)30-28(33)24(22)20-29)32-15-13-31(14-16-32)17-18-34-23-11-9-21(2)10-12-23/h4-5,7-12,19H,3,6,13-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZFMRWLESUKLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CCOC5=CC=C(C=C5)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-[(1-propylpyrazol-3-yl)amino]acetate](/img/structure/B3018194.png)
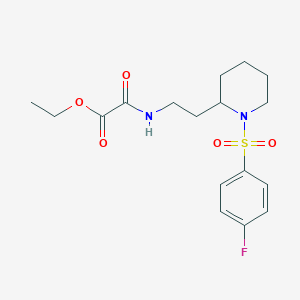
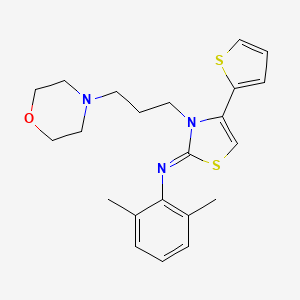
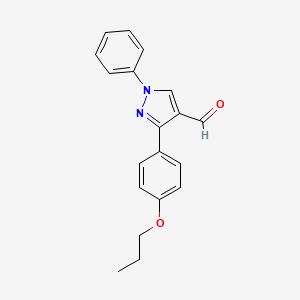
![2-(4-benzylpiperazin-1-yl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3018199.png)
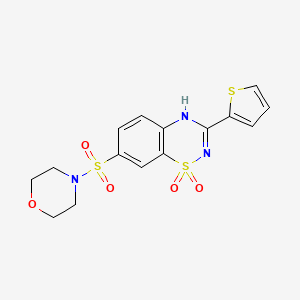
![4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B3018203.png)
![2-Methyl-3-[(pyrrolidin-2-yl)methoxy]quinoxaline](/img/structure/B3018206.png)
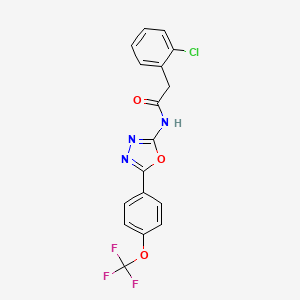

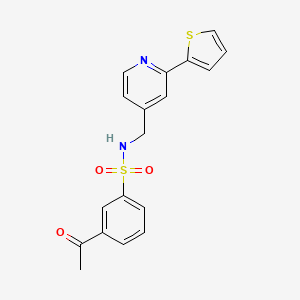
![Ethyl(methoxy)[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine](/img/structure/B3018211.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-1-yl)propanoic acid](/img/structure/B3018213.png)

